molecular formula C21H40N2O5 B564562 (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt CAS No. 63491-82-7

(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt

Cat. No. B564562
CAS RN: 63491-82-7
M. Wt: 400.56
InChI Key: LIXHXJSPZIZVJY-ZCMDIHMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt” is likely a complex organic compound. The “Boc” in the name refers to a tert-butoxycarbonyl protective group, commonly used in organic synthesis to protect amines . “Homoserine” is an α-amino acid, and “dicyclohexylammonium” refers to a type of quaternary ammonium cation . The exact properties and uses of this specific compound would depend on its precise structure and the context in which it is used.


Chemical Reactions Analysis

The chemical reactions involving “(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt” would depend on the specific conditions and reagents present. In general, Boc-protected amines can undergo a variety of reactions, including acid-catalyzed deprotection and reactions at other functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt” would be determined by its molecular structure. In general, salts of quaternary ammonium compounds are often soluble in water and can act as electrolytes .

Scientific Research Applications

Improved Synthesis of L-Homoserine Derivatives

Uzar (1991) detailed a method for preparing N-alkoxycarbonyl-L-homoserine lactones, crucial intermediates in synthesizing (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt. This process involves selective esterification of L-aspartic acid, followed by N-protection, precipitation of the dicyclohexylammonium salts, chemoselective reduction, and cyclization (Uzar, 1991).

Supramolecular Gel Derived from a Simple Organic Salt

Sahoo et al. (2012) synthesized organic salts derived from tert-butoxycarbonyl (Boc)-protected L-amino acids and secondary amines, including dicyclohexylammonium Boc-glycinate. This compound exhibited significant load-bearing, moldable, and self-healing properties, demonstrating potential for stress-bearing applications (Sahoo et al., 2012).

Synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine

Carrasco et al. (2003) reported the synthesis of a derivative from L-homoserine, useful for incorporating into peptides and generating neoglycopeptides. This advancement expands the capabilities of neoglycopeptide synthesis (Carrasco et al., 2003).

Preparation of Phosphoamino Acid Derivatives

Wakamiya et al. (1995) prepared Boc-phosphoamino acid derivatives with O-[di(4-nitrobenzyl)- or dicyclohexylphosphono]-protection for the Boc-mode solid-phase synthesis of phosphopeptides, showcasing the utility of these derivatives in peptide synthesis (Wakamiya et al., 1995).

Improved Synthesis of Radioactive O-succinyl-L-homoserine

Greene (1977) described a method suited for synthesizing radioactive O-succinyl-L-homoserine, which involves t-butoxycarbonylation of the amino group, demonstrating the compound's utility in radiochemical applications (Greene, 1977).

Dicyclohexylammonium Nitrite as a Corrosion Inhibitor

Wachter et al. (1951) studied the use of Dicyclohexylammonium Nitrite, a derivative of Dicyclohexylammonium, as a powerful corrosion inhibitor for steel, highlighting its application in industrial settings (Wachter et al., 1951).

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2,3)15-8(14)10-6(4-5-11)7(12)13/h11-13H,1-10H2;6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t;6-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXHXJSPZIZVJY-ZCMDIHMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675717
Record name N-(tert-Butoxycarbonyl)-L-homoserine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate

CAS RN

63491-82-7
Record name N-(tert-Butoxycarbonyl)-L-homoserine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt
Reactant of Route 2
Reactant of Route 2
(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt
Reactant of Route 3
(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt
Reactant of Route 4
Reactant of Route 4
(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt
Reactant of Route 5
Reactant of Route 5
(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt
Reactant of Route 6
(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.